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Compound Name: C29H35N3O6S

Cat. No.: B15172505 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed synthetic route for a novel 7-substituted yohimbine

derivative with the molecular formula C29H35N3O6S. The proposed synthesis is designed for

laboratory-scale preparation and is based on established methodologies for the

functionalization of complex indole alkaloids.

Introduction
Yohimbine, a pentacyclylic indole alkaloid, and its derivatives are of significant interest in

medicinal chemistry due to their diverse biological activities, primarily as α2-adrenergic

receptor antagonists.[1] Functionalization of the yohimbine scaffold, particularly at the C7

position of the indole ring, offers opportunities to develop novel analogs with potentially

enhanced potency, selectivity, or altered pharmacological profiles. Direct functionalization at the

C7 position is challenging due to the intrinsic electronic properties of the indole nucleus, which

favor electrophilic substitution at C3.[2] However, the use of directing groups on the indole

nitrogen has emerged as a powerful strategy to achieve site-selective C-H functionalization at

the C7 position.[3][4]

This application note outlines a multi-step synthetic protocol for the preparation of a 7-

substituted yohimbine derivative, hypothesized to be N-((1S,2R,3R,4aS,12bR)-2-hydroxy-3-

(methoxycarbonyl)-1,2,3,4,4a,5,6,11,12,12b-decahydro-1H-indolo[3,2-h]quinolizin-1-yl)-4-
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methoxy-N-methylbenzenesulfonamide, with the molecular formula C29H35N3O6S. The

strategy involves protection of reactive functional groups, directed C-H amination at the C7

position, sulfonylation, and final deprotection.

Proposed Synthetic Scheme
The overall synthetic pathway is depicted below. The route commences with the protection of

the secondary amine and hydroxyl group of yohimbine, followed by the introduction of a

directing group on the indole nitrogen to facilitate regioselective C7-amination. Subsequent

sulfonylation and deprotection steps yield the target compound.

Yohimbine (1) Protected Yohimbine (2)

 1. Boc2O, Et3N
2. TBSCl, Imidazole N-Pivaloyl Protected Yohimbine (3) PivCl, NaH 7-Methylamino Yohimbine Derivative (4)

 Directed C-H Amination
(e.g., with methylamine equivalent) Sulfonylated Yohimbine Derivative (5)

 4-Methoxybenzenesulfonyl chloride,
Pyridine Target Compound (6)

C29H35N3O6S

 Deprotection
(e.g., TFA, TBAF)
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Caption: Proposed synthetic route for the 7-substituted yohimbine derivative.

Experimental Protocols
3.1. General Considerations

All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g.,

nitrogen or argon) unless otherwise specified. Reagents should be of analytical grade and used

as received from commercial suppliers. Solvents should be dried using standard procedures.

Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.

3.2. Protocol 1: Protection of Yohimbine (1 -> 2)

N-Boc Protection: To a solution of yohimbine (1.0 eq) in dichloromethane (DCM), add

triethylamine (Et3N, 1.5 eq) and di-tert-butyl dicarbonate (Boc2O, 1.2 eq). Stir the reaction

mixture at room temperature for 12-16 hours.

Work-up: Quench the reaction with water and extract the aqueous layer with DCM. Combine

the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.
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O-TBS Protection: Dissolve the crude N-Boc-yohimbine in dry N,N-dimethylformamide

(DMF). Add imidazole (2.5 eq) and tert-butyldimethylsilyl chloride (TBSCl, 1.5 eq). Stir the

mixture at room temperature for 6-8 hours.

Purification: Pour the reaction mixture into water and extract with ethyl acetate. Wash the

combined organic layers with water and brine, dry over anhydrous sodium sulfate, and

concentrate. Purify the residue by column chromatography on silica gel to afford the fully

protected yohimbine (2).

3.3. Protocol 2: N-Pivaloylation (2 -> 3)

Reaction Setup: To a solution of the protected yohimbine (2) (1.0 eq) in dry tetrahydrofuran

(THF) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise.

Addition of Pivaloyl Chloride: Stir the mixture for 30 minutes at 0 °C, then add pivaloyl

chloride (PivCl, 1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for

12-16 hours.[5][6]

Work-up and Purification: Carefully quench the reaction with saturated aqueous ammonium

chloride solution. Extract the product with ethyl acetate. Wash the combined organic layers

with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by

column chromatography to yield the N-pivaloyl protected intermediate (3).

3.4. Protocol 3: Directed C7-Amination (3 -> 4)

This protocol is based on transition-metal-catalyzed C-H amination methodologies.[2]

Reaction Mixture: In a reaction vessel, combine the N-pivaloyl protected yohimbine (3) (1.0

eq), a suitable methylamine equivalent (e.g., O-benzoyl-N-methylhydroxylamine, 1.5 eq), a

rhodium or iridium catalyst (e.g., [RhCp*Cl2]2, 2.5 mol%), and a silver salt oxidant (e.g.,

AgSbF6, 10 mol%) in a suitable solvent such as 1,2-dichloroethane (DCE).

Reaction Conditions: Heat the mixture at 80-100 °C for 12-24 hours.

Work-up and Purification: After cooling to room temperature, filter the reaction mixture

through a pad of Celite. Concentrate the filtrate and purify the residue by column

chromatography to isolate the 7-methylamino derivative (4).
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3.5. Protocol 4: Sulfonylation (4 -> 5)

Reaction Setup: Dissolve the 7-methylamino derivative (4) (1.0 eq) in dry pyridine.[7]

Addition of Sulfonyl Chloride: Cool the solution to 0 °C and add 4-methoxybenzenesulfonyl

chloride (1.2 eq) portion-wise. Stir the reaction at room temperature for 6-12 hours.

Work-up and Purification: Pour the reaction mixture into cold 1M HCl and extract with ethyl

acetate. Wash the organic layer with saturated aqueous sodium bicarbonate solution and

brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by

column chromatography to obtain the sulfonated product (5).

3.6. Protocol 5: Deprotection (5 -> 6)

N-Boc and N-Pivaloyl Deprotection: Dissolve the protected sulfonamide (5) in a mixture of

DCM and trifluoroacetic acid (TFA) (e.g., 1:1 v/v) and stir at room temperature for 2-4 hours.

[1] Monitor the reaction by TLC.

Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in

ethyl acetate and wash with saturated aqueous sodium bicarbonate solution until the

aqueous layer is basic.

O-TBS Deprotection: To the organic layer, add a solution of tetrabutylammonium fluoride

(TBAF, 1M in THF, 1.5 eq) and stir at room temperature for 1-2 hours.[8]

Final Purification: Wash the reaction mixture with water and brine, dry over anhydrous

sodium sulfate, and concentrate. Purify the final product (6) by preparative HPLC or column

chromatography.

Data Presentation
Table 1: Summary of Synthetic Steps and Expected Yields

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://pdfs.semanticscholar.org/a9ff/ac950258e88a410022917956f10bb310a05e.pdf
https://sciforum.net/manuscripts/1935/original.pdf
https://www.organic-chemistry.org/protectivegroups/hydroxyl/tbdms-ethers.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15172505?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step
Transformat
ion

Starting
Material

Product
Key
Reagents

Expected
Yield (%)

1 Protection Yohimbine (1)
Protected

Yohimbine (2)

Boc2O,

TBSCl
80-90

2
N-

Pivaloylation

Protected

Yohimbine (2)

N-Pivaloyl

Derivative (3)
PivCl, NaH 70-85

3 C7-Amination
N-Pivaloyl

Derivative (3)

7-

Methylamino

Derivative (4)

Rh/Ir catalyst,

Amine source
50-70

4 Sulfonylation

7-

Methylamino

Derivative (4)

Sulfonated

Derivative (5)

4-

Methoxybenz

enesulfonyl

chloride

75-90

5 Deprotection
Sulfonated

Derivative (5)

Target

Compound

(6)

TFA, TBAF 60-80

Table 2: Characterization Data for the Target Compound (6)

Property Expected Value

Molecular Formula C29H35N3O6S

Molecular Weight 569.67 g/mol

Appearance White to off-white solid

¹H NMR

Complex spectrum with characteristic signals for

the yohimbine core, the methylamino group, the

methoxy group, and the aromatic protons of the

benzenesulfonyl moiety.

¹³C NMR Signals corresponding to all 29 carbon atoms.

Mass Spectrometry [M+H]⁺ at m/z 570.23

Purity (HPLC) >95%
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Visualization of Key Processes
5.1. Directed C-H Functionalization Workflow

The following diagram illustrates the general workflow for the directed C-H functionalization at

the C7 position of the yohimbine indole core.
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Install Directing Group
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+
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C7-Aminated
Yohimbine

Remove Directing Group
& Other Protecting Groups

7-Substituted Yohimbine

Click to download full resolution via product page

Caption: Workflow for directed C7-functionalization of the yohimbine scaffold.

5.2. Signaling Pathway of Yohimbine Derivatives
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Yohimbine and its derivatives primarily act as antagonists of α2-adrenergic receptors, which are

G-protein coupled receptors (GPCRs). Blockade of these receptors leads to an increase in the

release of norepinephrine, impacting various physiological processes.

7-Substituted
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Effects
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Caption: Simplified signaling pathway of yohimbine derivatives as α2-adrenergic receptor

antagonists.

Conclusion
The proposed synthetic route provides a viable pathway for the synthesis of the novel 7-

substituted yohimbine derivative C29H35N3O6S. The strategy leverages modern synthetic

methodologies, including directed C-H functionalization, to overcome the inherent challenges of

regioselective substitution on the complex yohimbine scaffold. This application note serves as a

comprehensive guide for researchers in the field of medicinal chemistry and drug development

to synthesize and explore the biological activities of new yohimbine analogs. Further

optimization of reaction conditions may be necessary to maximize yields for each step.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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